REACTION_CXSMILES
|
CC1C2C(=CC(N(CC)CC)=CC=2)[O:5]C(=O)C=1.[BH4-].[Na+].[CH2:20]([N:22]([CH2:36][CH3:37])[C:23]1[CH:32]=[C:31]2[C:26]([C:27]([CH2:34][OH:35])=[CH:28][C:29](=[O:33])[O:30]2)=[CH:25][CH:24]=1)[CH3:21].[P:38](N)([O-:40])[O-:39].N1C=NN=N1>>[CH2:36]([N:22]([CH2:20][CH3:21])[C:23]1[CH:32]=[C:31]2[C:26]([C:27]([CH2:34][OH:35])=[CH:28][C:29](=[O:33])[O:30]2)=[CH:25][CH:24]=1)[CH3:37].[P:38]([O-:40])([O-:5])[O-:39] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(OC2=CC(=CC=C12)N(CC)CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C2C(=CC(OC2=C1)=O)CO)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C2C(=CC(OC2=C1)=O)CO)CC
|
Name
|
|
Type
|
product
|
Smiles
|
P([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C2C(=CC(N(CC)CC)=CC=2)[O:5]C(=O)C=1.[BH4-].[Na+].[CH2:20]([N:22]([CH2:36][CH3:37])[C:23]1[CH:32]=[C:31]2[C:26]([C:27]([CH2:34][OH:35])=[CH:28][C:29](=[O:33])[O:30]2)=[CH:25][CH:24]=1)[CH3:21].[P:38](N)([O-:40])[O-:39].N1C=NN=N1>>[CH2:36]([N:22]([CH2:20][CH3:21])[C:23]1[CH:32]=[C:31]2[C:26]([C:27]([CH2:34][OH:35])=[CH:28][C:29](=[O:33])[O:30]2)=[CH:25][CH:24]=1)[CH3:37].[P:38]([O-:40])([O-:5])[O-:39] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(OC2=CC(=CC=C12)N(CC)CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C2C(=CC(OC2=C1)=O)CO)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C2C(=CC(OC2=C1)=O)CO)CC
|
Name
|
|
Type
|
product
|
Smiles
|
P([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |